BF-Dpb

Descripción general

Descripción

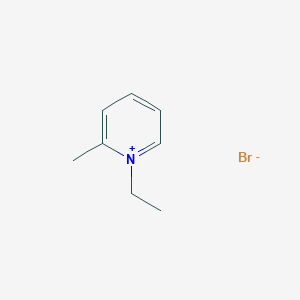

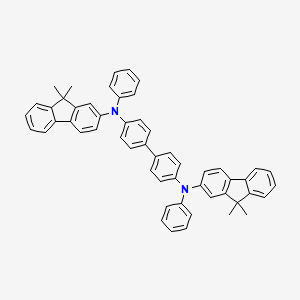

BF-Dpb, also known as N,N’-[(Diphenyl-N,N’-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine, is a hole transport material (HTL) used in organic light-emitting diodes (OLEDs) . It has been compared to other commonly used HTLs and has shown promising results .

Molecular Structure Analysis

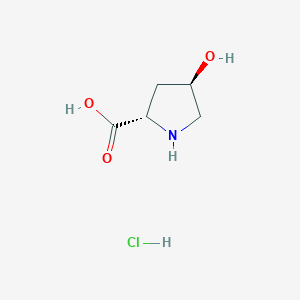

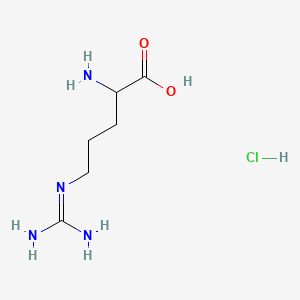

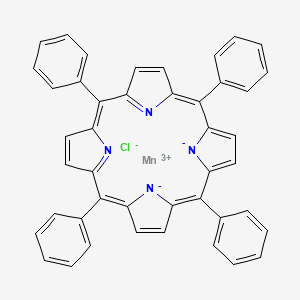

This compound has a complex molecular structure with the formula C54H44N2 . It is characterized by a high ionization potential, which enables more efficient hole injection from this compound to the adjacent electron blocking layer .

Chemical Reactions Analysis

This compound is used as a hole transport material in OLEDs. The influence of 2,2’-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6-TCNNQ p-dopant) concentration in this compound on the operation voltage and efficiency of red and green phosphorescent OLEDs has been studied .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 720.94 g/mole . It has a high ionization potential, which contributes to its efficiency as a hole transport material .

Aplicaciones Científicas De Investigación

1. Bioelectronic Devices

BF-Dpb, in the context of bioelectronic devices, has been utilized for engineering at the bioelectrochemical interface (BECI). This includes the design and construction of electrochemical biosensors, biofuel cells (BFCs), and self-powered logic biosensors. The integration of DNA, enzymes, or whole cells with electronics for creating bioelectronic devices is a significant area of research, involving the use of hydrogels and sol-gels for enzyme immobilization and carbon nanomaterials for improved biosensors. This advancement has implications for analytical applications and the development of biocomputing systems for information processing (Zhou & Dong, 2011).

2. Organic Light-Emitting Diodes (OLEDs)

Research on this compound as a hole transport material (HTL) in OLEDs has shown significant results. Studies have compared its performance with commonly used HTLs, focusing on the impact of different concentrations of p-dopants in this compound on the operation voltage and efficiency of OLEDs. This research is crucial for developing high-efficiency, low-voltage OLEDs with applications in various optoelectronic devices (Murawski et al., 2014).

3. Bright-Field Electron Tomography

This compound is also relevant in the field of bright-field (BF) electron tomography, particularly for 3D imaging of crystalline materials. It addresses challenges such as dynamical diffraction effects in the physical sciences and improves reconstruction quality in 3D imaging. This advancement is critical in materials science for understanding the structure and properties of materials at the nanoscale (Venkatakrishnan et al., 2013).

4. Difluoroboron β-Diketonate Dyes

This compound, as part of difluoroboron β-diketonate complexes, has been explored for its strong fluorescence and photophysical properties. These properties have wide applications in biosensing, bioimaging, and optoelectronic devices. The luminescent nature of these complexes and their room temperature phosphorescence make them suitable for various scientific applications (Chen et al., 2017).

5. Multiphase Flow Modelling

In ironmaking blast furnaces, this compound has been applied to model multiphase flow, including gas–solid and liquid–solid flow. This research is pivotal in optimizing blast furnace operations and enhancing the efficiency of iron production processes (Zhou et al., 2010).

6. Environmental Monitoring

This compound is instrumental in environmental monitoring, particularly in the detection and quantification of heavy metal ions such as lead (Pb2+). Electrochemical sensors modified by blast furnace slag, related to this compound, offer enhanced performance for monitoring environmental pollutants (Mourya et al., 2019).

Mecanismo De Acción

Target of Action

BF-DPB primarily targets organic light-emitting diodes (OLEDs) . It serves as an efficient hole transport material (HTL) in these devices . The role of HTLs is to facilitate the movement of positive charges (holes) within the device, which is crucial for the functioning of OLEDs .

Mode of Action

This compound interacts with its targets by enabling more efficient hole injection from itself to the adjacent electron blocking layer . This is attributed to the high ionization potential of this compound . The interaction results in a significantly lower driving voltage, leading to improved performance of the OLEDs .

Biochemical Pathways

The compound’s high ionization potential allows for efficient hole injection, which is a critical step in the operation of OLEDs .

Pharmacokinetics

In the context of oleds, the compound’s properties allow for efficient energy transfer and low operating voltage .

Result of Action

The action of this compound results in OLEDs achieving high luminous efficacy and brightness at a very low voltage . Specifically, this compound based OLEDs can reach a brightness of 10,000 cd/m² at a very low voltage of 3.2 V .

Análisis Bioquímico

Biochemical Properties

BF-DPB plays a significant role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs) and other electronic applications. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with carboxylesterase enzymes, which are involved in the hydrolysis of ester bonds . These interactions are primarily mediated through van der Waals forces and hydrogen bonding, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzyme.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the balance between cell division and endoreplication in plant cells by interacting with transcription factors such as E2FC and DPB . This interaction regulates the expression of genes involved in the cell cycle, leading to changes in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to modulate charge-transfer states at donor-acceptor heterojunctions. This compound acts as a donor molecule, facilitating the separation of charge-transfer states into free charge carriers . This process is influenced by the molecular packing and orientation of this compound, which enhances its ability to interact with acceptor molecules and promote efficient charge separation. Additionally, this compound has been shown to interact with various biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which contribute to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound exhibits high stability under various conditions, maintaining its structural integrity and biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy. Long-term studies have shown that this compound can influence cellular function by modulating gene expression and metabolic pathways, leading to sustained changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote metabolic activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of optimizing the dosage of this compound to achieve the desired biochemical outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to influence the glycolytic pathway by modulating the activity of key enzymes, such as glucose-6-phosphate dehydrogenase and 6-phosphofructose kinase . These interactions alter the flow of metabolites through the pathway, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its biochemical activity . For instance, this compound has been shown to interact with ABC-transporter enzymes, which regulate its concentration within different tissue compartments and influence its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its biochemical effects in the appropriate cellular context, enhancing its overall efficacy and minimizing potential off-target effects .

Propiedades

IUPAC Name |

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]phenyl]-9,9-dimethyl-N-phenylfluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)55(39-15-7-5-8-16-39)41-27-23-37(24-28-41)38-25-29-42(30-26-38)56(40-17-9-6-10-18-40)44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44/h5-36H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZZKOUCVXTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H44N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

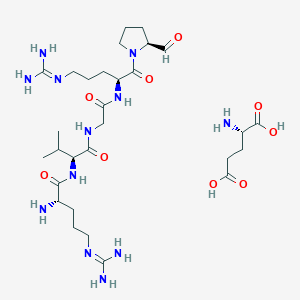

![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)